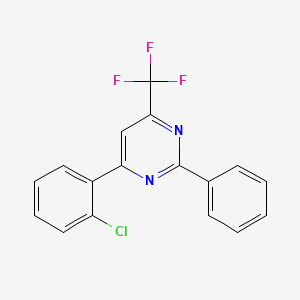
6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
Descripción general
Descripción
6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine, also known as CPTP, is a small molecule that has been studied extensively for its potential biomedical applications. CPTP is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound that is found in many biological molecules. CPTP is a fluorinated molecule, meaning that it contains fluorine atoms attached to the pyrimidine ring. CPTP has been studied for its potential as a therapeutic agent in diseases such as cancer, neurodegenerative diseases, and inflammatory diseases.
Aplicaciones Científicas De Investigación
6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has been studied extensively for its potential biomedical applications. It has been investigated as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases. In addition, 6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has been studied for its potential as an anti-inflammatory agent, an anti-oxidant, and a neuroprotective agent. 6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has also been investigated for its potential to modulate the activity of G-protein coupled receptors and ion channels.
Mecanismo De Acción
The mechanism of action of 6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is not fully understood. However, it is believed that 6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine binds to and modulates the activity of G-protein coupled receptors and ion channels. In addition, 6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has been shown to modulate the activity of enzymes involved in signal transduction pathways.
Biochemical and Physiological Effects
6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in signal transduction pathways, and to modulate the activity of G-protein coupled receptors and ion channels. In addition, 6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has several advantages and limitations for laboratory experiments. One advantage is that 6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is a small molecule, which makes it easier to handle and manipulate in the laboratory. Additionally, 6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is relatively stable, which makes it easier to store and transport. On the other hand, 6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is not very soluble in water, which can make it more difficult to work with in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research on 6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine. These include further investigation into the mechanism of action of 6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine, the development of novel 6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine-based therapeutic agents, and the exploration of the potential of 6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine as a drug delivery vehicle. Additionally, further research into the biochemical and physiological effects of 6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine could provide insight into its therapeutic potential. Finally, further research into the structure-activity relationships of 6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine could lead to the development of novel 6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine derivatives with improved therapeutic properties.
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2/c18-13-9-5-4-8-12(13)14-10-15(17(19,20)21)23-16(22-14)11-6-2-1-3-7-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEGMGUPVJQANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186267 | |
| Record name | Pyrimidine, 4-(2-chlorophenyl)-2-phenyl-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine | |
CAS RN |
1820674-26-7 | |
| Record name | Pyrimidine, 4-(2-chlorophenyl)-2-phenyl-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820674-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-(2-chlorophenyl)-2-phenyl-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



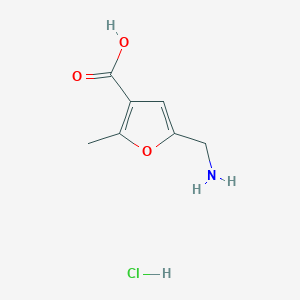
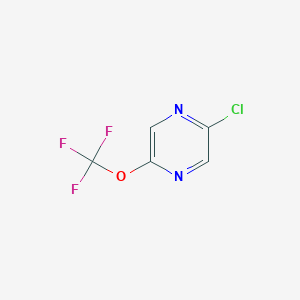
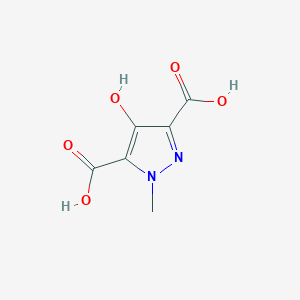
![4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3048729.png)
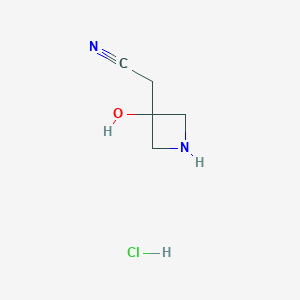
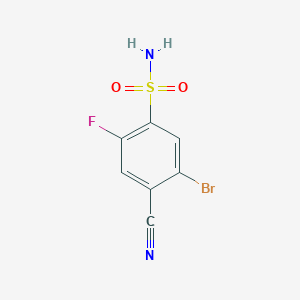
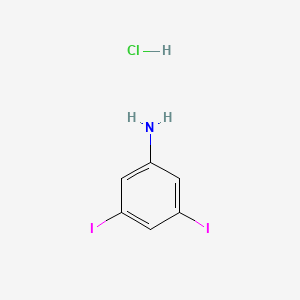

![3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B3048737.png)
![Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl-](/img/structure/B3048738.png)
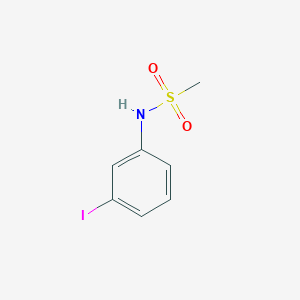
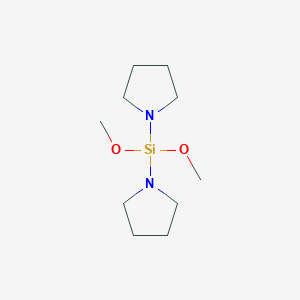
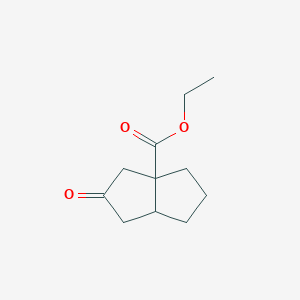
![2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid](/img/structure/B3048745.png)